1-(2-fluoroethyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-(2-Fluoroethyl)-3-iodobicyclo[111]pentane is a compound belonging to the bicyclo[111]pentane family These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including drug design and materials science
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Starting Material: The synthesis begins with [1.1.1]propellane, a highly strained and reactive molecule.
Iodination: The iodination step involves the use of iodine or an iodine-containing reagent to introduce the iodo group at the desired position on the bicyclo[1.1.1]pentane framework.
Chemical Reactions Analysis
1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones. Reduction reactions can also be performed to modify the fluoroethyl group.
Cross-Coupling Reactions: The iodo group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Drug Design: The unique structure of bicyclo[1.1.1]pentane makes it a valuable scaffold in drug design, offering improved pharmacokinetic properties and metabolic stability.
Materials Science: The compound can be used in the development of new materials with unique properties, such as liquid crystals and molecular rotors.
Chemical Biology: It can serve as a probe or building block in chemical biology studies to investigate biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-iodobicyclo[1.1.1]pentane depends on its specific application. In drug design, the compound may interact with biological targets, such as enzymes or receptors, through its unique three-dimensional structure. The fluoroethyl and iodo groups can enhance binding affinity and selectivity for the target.
Comparison with Similar Compounds
1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
3-(2-Fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a carboxylic acid group instead of an iodo group, which affects its reactivity and applications.
1-(2-Fluoroethyl)-3-chlorobicyclo[1.1.1]pentane: The presence of a chloro group instead of an iodo group can lead to different reactivity and chemical behavior.
1-(2-Fluoroethyl)-3-bromobicyclo[1.1.1]pentane:
The uniqueness of this compound lies in the combination of the fluoroethyl and iodo groups, which provide distinct chemical properties and reactivity compared to other derivatives.
Properties
CAS No. |
2287339-52-8 |
---|---|
Molecular Formula |
C7H10FI |
Molecular Weight |
240.1 |
Purity |
95 |
Origin of Product |
United States |
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